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The table below summarizes the quantitative kinetic data for Redoxal's inhibition of dihydroorotate

dehydrogenase (DHODH), as reported in the foundational study [1].

Parameter Human DHODH Rat DHODH

Inhibition Mode Non-competitive Non-competitive

Competitive Inhibition Constant (Kic) 402 nM 116 nM

Uncompetitive Inhibition Constant (Kiu) 506 nM 208 nM

Experimental Protocol for Kinetic Study

The following methodology details how the kinetic parameters for Redoxal were established [1].

Enzyme Sources: The study used both isolated mitochondria and purified recombinant human
and rat DHODH enzymes.
Inhibition Assay: The mode of kinetic interaction was determined by analyzing the enzyme's reaction

rate in the presence of varying concentrations of both its natural substrate and Redoxal.
Data Analysis: The pattern of inhibition was identified by fitting the kinetic data to established

enzyme inhibition models. The results consistently showed a non-competitive inhibition pattern for
both human and rat enzymes. In this mode, Redoxal binds to an enzyme site distinct from the

substrate binding site, as indicated by the defined constants for competitive (Kic) and uncompetitive
(Kiu) inhibition [1].
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Mitochondrial Respiration Specificity: To confirm that Redoxal's effect was specific to DHODH and

did not generally disrupt mitochondrial function, its impact on respiration was tested.
NADH-induced respiration was not inhibited.

A marginal effect was observed on succinate-induced respiration.
This contrasts with other inhibitors like atovaquone, which showed significant inhibition of these

pathways, highlighting Redoxal's selectivity for DHODH [1].

The Current Landscape of DHODH Inhibitor Research

While Redoxal served as an important lead structure, recent research has focused on other compounds with

potentially superior profiles. The table below compares key DHODH inhibitors.

Inhibitor
Name

Inhibition Mode Key Context & Findings

Redoxal Non-competitive [1] Early lead structure; species-dependent potency (more
potent against rat enzyme).

Teriflunomide Competitive (with
ubiquinone) [2]

FDA-approved for multiple sclerosis; used as a
reference inhibitor in recent studies [2].

Brequinar Not fully specified Classical inhibitor; clinical use limited by toxicity (e.g.,
myelosuppression) [3] [4].

Compound 11 Not fully specified A 2025 novel inhibitor; superior broad-spectrum antiviral
activity vs. Teriflunomide [2].

NK-A 17E-
233I

Pure/Partial Competitive
(with DHO) [3]

A 2025 novel cancer therapy candidate; distinct binding
mode from classical inhibitors [3].

Meds433 Not fully specified A potent inhibitor; induces apoptosis and cell cycle
arrest in leukemia cells [4].

DHODH Inhibition and Therapeutic Pathways
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DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition

depletes the cellular pool of pyrimidine nucleotides, which is particularly detrimental to rapidly dividing

cells like immune cells, cancer cells, or virus-infected cells [2] [3] [4]. The following diagram illustrates the

mechanism of DHODH inhibition and its downstream effects on different cellular processes.
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> The biochemical pathway of DHODH shows how inhibition blocks pyrimidine synthesis, affecting

processes that rely on rapid nucleotide production.

Experimental Workflow for DHODH Inhibitor Discovery

Modern drug discovery, as seen in recent studies for compounds like NK-A 17E-233I [3] and Compound 11

[2], integrates computational and experimental methods. The following diagram outlines this multi-step

process.

1. In Silico Screening & Docking

2. In Vitro Enzymatic Assay ∙ Virtual screening of compound libraries ∙ Molecular docking into DHODH structure ∙ ADMET property prediction

3. Biophysical Binding Confirmation
(Surface Plasmon Resonance)

4. Cellular & Phenotypic Assays

5. Lead Optimization &
Mechanistic Studies (MD, QM/MM) ∙ Cell viability / cytotoxicity (IC₅₀) ∙ Apoptosis & cell cycle analysis ∙ Uridine rescue experiments
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> A generalized modern workflow for discovering and validating new DHODH inhibitors, from initial

screening to mechanistic studies.
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Key Insights for Researchers

Redoxal's Historical Significance: Redoxal represented an early "lead structure" with a
documented non-competitive mechanism, differentiating it from later competitive inhibitors like

Teriflunomide [1]. Its species-dependent potency (greater for rat DHODH) is an important
consideration for translational research.

Contemporary Focus: Current research, as evidenced by two 2025 publications, is actively
developing new chemotypes [2] [3]. The field is moving beyond classical inhibitors to discover

compounds with novel binding modes and improved therapeutic windows, particularly for oncology
and broad-spectrum antiviral applications.

Expanding Therapeutic Roles: Beyond immunology and cancer, DHODH inhibition is being
explored in novel contexts, such as regulating ferroptosis (a type of iron-dependent cell death) in

neurological injury models [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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